Chloramben

Übersicht

Beschreibung

Es findet breite Anwendung im Anbau von Sojabohnen, Trockenbohnen, Erdnüssen, Sonnenblumen, Paprika, Baumwolle, Süßkartoffeln, Kürbissen, Hartholzbäumen, Sträuchern und einigen Nadelbäumen . Chloramben ist bekannt für seine Wirksamkeit und seine relativ geringe Toxizität .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

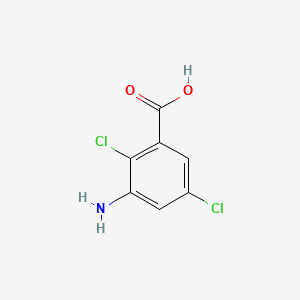

This compound kann über verschiedene chemische Wege synthetisiert werden. Eine übliche Methode beinhaltet die Chlorierung von 3-Aminobenzoesäure, um Chloratome an den Positionen 2 und 5 einzuführen. Die Reaktion verwendet typischerweise Chlorgas in Gegenwart eines Katalysators wie Eisen(III)-chlorid unter kontrollierten Temperaturbedingungen .

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound beinhaltet häufig großtechnische Chlorierungsprozesse, bei denen 3-Aminobenzoesäure mit Chlorgas in einem kontinuierlichen Fließreaktor umgesetzt wird. Die Reaktionsbedingungen werden optimiert, um eine hohe Ausbeute und Reinheit des Endprodukts zu gewährleisten. Das Rohprodukt wird dann durch Umkristallisation oder andere geeignete Methoden gereinigt, um this compound in seiner reinen Form zu erhalten .

Wissenschaftliche Forschungsanwendungen

Chloramben hat vielfältige Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Modellverbindung verwendet, um die Auswirkungen von Substituenten auf die Reaktivität von Benzoesäuren zu untersuchen.

Biologie: Untersucht wurden seine Auswirkungen auf die Pflanzenphysiologie und sein potenzieller Einsatz zur Bekämpfung invasiver Pflanzenarten.

Medizin: Aufgrund seiner strukturellen Ähnlichkeit mit bioaktiven Molekülen wird es auf sein Potenzial als Leitstruktur bei der Entwicklung neuer Pharmazeutika untersucht.

Industrie: Wird in der Formulierung von Herbiziden für den landwirtschaftlichen Einsatz verwendet

Wirkmechanismus

Chloramben entfaltet seine herbizide Wirkung durch Hemmung des Wachstums von Unkrautsämlingen. Es stört die Synthese essentieller Aminosäuren in Pflanzen, was zu einem gestörten Wachstum und schließlich zum Absterben des Unkrauts führt. Die primären molekularen Ziele sind Enzyme, die am Shikimat-Weg beteiligt sind, der für die Biosynthese aromatischer Aminosäuren entscheidend ist .

Biochemische Analyse

Biochemical Properties

Chloramben plays a significant role in biochemical reactions, particularly in its interaction with enzymes and proteins. The compound is known to inhibit the activity of certain enzymes involved in plant growth, such as acetolactate synthase (ALS). This inhibition disrupts the synthesis of branched-chain amino acids, leading to the suppression of weed growth. Additionally, this compound interacts with proteins involved in cell wall synthesis, further contributing to its herbicidal effects .

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. In plant cells, it inhibits cell division and elongation, leading to stunted growth and eventual death of the target weeds. The compound also affects cell signaling pathways by interfering with hormone signaling, particularly auxins, which are crucial for plant growth and development. Furthermore, this compound influences gene expression by altering the transcription of genes involved in cell cycle regulation and stress responses .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with key biomolecules. The compound binds to the active site of acetolactate synthase, inhibiting its activity and preventing the synthesis of essential amino acids. This enzyme inhibition leads to the accumulation of toxic intermediates, ultimately causing cell death. This compound also affects the expression of genes involved in detoxification processes, further enhancing its herbicidal effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound exhibits stability under normal conditions, but it can degrade under extreme pH or temperature conditions. Long-term exposure to this compound has been shown to cause persistent inhibition of enzyme activity and disruption of cellular functions. In vitro studies have demonstrated that prolonged exposure to this compound can lead to the accumulation of reactive oxygen species, resulting in oxidative stress and cellular damage .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and does not cause significant adverse effects. At high doses, this compound can induce toxic effects, including liver and kidney damage. Animal studies have shown that the compound can cause oxidative stress, inflammation, and apoptosis in various tissues. The threshold for toxic effects varies depending on the species and duration of exposure .

Metabolic Pathways

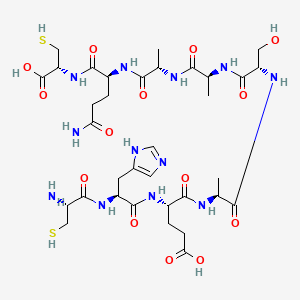

This compound is involved in several metabolic pathways, primarily related to its detoxification and degradation. The compound is metabolized by enzymes such as cytochrome P450 monooxygenases, which catalyze its oxidation and subsequent conjugation with glutathione. This detoxification process helps to reduce the toxicity of this compound and facilitate its excretion from the organism. Additionally, this compound can affect metabolic flux by altering the levels of key metabolites involved in amino acid and carbohydrate metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can be taken up by cells via passive diffusion or active transport mediated by specific transporters. Once inside the cell, this compound can bind to proteins and other biomolecules, affecting its localization and accumulation. The distribution of this compound within tissues is influenced by factors such as tissue permeability, binding affinity, and metabolic activity .

Subcellular Localization

This compound exhibits specific subcellular localization, which is crucial for its activity and function. The compound can be targeted to specific compartments or organelles through post-translational modifications or targeting signals. For example, this compound can accumulate in the chloroplasts of plant cells, where it inhibits key enzymes involved in photosynthesis. This subcellular localization enhances the herbicidal effects of this compound by disrupting essential cellular processes .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Chloramben can be synthesized through several chemical routes. One common method involves the chlorination of 3-amino-benzoic acid to introduce chlorine atoms at the 2 and 5 positions. The reaction typically uses chlorine gas in the presence of a catalyst such as iron(III) chloride under controlled temperature conditions .

Industrial Production Methods

Industrial production of this compound often involves large-scale chlorination processes, where 3-amino-benzoic acid is reacted with chlorine gas in a continuous flow reactor. The reaction conditions are optimized to ensure high yield and purity of the final product. The crude product is then purified through recrystallization or other suitable methods to obtain this compound in its pure form .

Analyse Chemischer Reaktionen

Reaktionstypen

Chloramben durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: this compound kann oxidiert werden, um entsprechende Chinone zu bilden.

Reduktion: Die Reduktion von this compound kann zur Bildung von Aminen führen.

Substitution: This compound kann an nucleophilen Substitutionsreaktionen teilnehmen, bei denen die Chloratome durch andere Nucleophile ersetzt werden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO₄) und Wasserstoffperoxid (H₂O₂).

Reduktion: Es werden Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH₄) oder Natriumborhydrid (NaBH₄) verwendet.

Substitution: Nucleophile wie Hydroxidionen (OH⁻) oder Amine (NH₂R) werden unter basischen Bedingungen eingesetzt.

Hauptprodukte, die gebildet werden

Oxidation: Bildung von Dichlorchinonen.

Reduktion: Bildung von Dichloranilinen.

Substitution: Bildung verschiedener substituierter Benzoesäuren, abhängig von dem verwendeten Nucleophil.

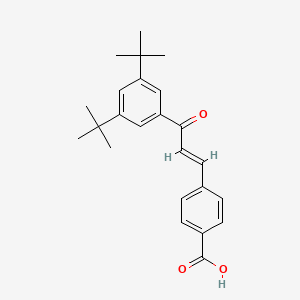

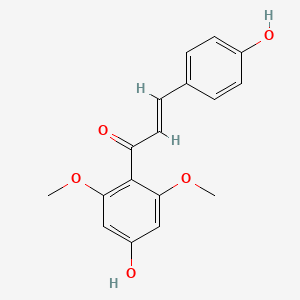

Vergleich Mit ähnlichen Verbindungen

Chloramben wird mit anderen Herbiziden verglichen, wie z. B.:

2,4-Dichlorphenoxyessigsäure (2,4-D): Beide sind selektive Herbizide, aber this compound ist gegen ein breiteres Spektrum an Unkraut wirksamer.

Dicamba: Ähnlich in der Wirkung, unterscheidet sich aber in seiner chemischen Struktur und seinen spezifischen Unkrautzielen.

Atrazin: Ein Triazin-Herbizid mit einem anderen Wirkungsmechanismus, das hauptsächlich zur Bekämpfung von breitblättrigem und grasartigem Unkraut in Mais und Zuckerrohr eingesetzt wird

Die Besonderheit von this compound liegt in seiner spezifischen Wirkung auf den Shikimat-Weg und seiner relativ geringen Toxizität im Vergleich zu anderen Herbiziden .

Eigenschaften

IUPAC Name |

3-amino-2,5-dichlorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl2NO2/c8-3-1-4(7(11)12)6(9)5(10)2-3/h1-2H,10H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSSBORCLYSCBJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(=O)O)Cl)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl2NO2 | |

| Record name | CHLORAMBEN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16103 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

1076-46-6 (ammonium salt), 1954-81-0 (hydrochloride salt), 28283-88-7 (aluminum salt) | |

| Record name | Chloramben [ANSI:BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000133904 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID2020262 | |

| Record name | Chloramben | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2020262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Purplish white powder or light purple solid. (NTP, 1992), Colorless odorless solid; Technical product is purplish white solid; [HSDB] | |

| Record name | CHLORAMBEN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16103 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Chloramben | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11535 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

less than 0.1 mg/mL at 72 °F (NTP, 1992), water solubility = 700 mg/l @ 25 °C, SOLUBILITY IN ETHANOL: 172 G/L @ 25 °C, SOL IN ALKALI, SOLUBILITY IN ACETONE: 23.27 G/100 G @ 29 °C, For more Solubility (Complete) data for AMIBEN (9 total), please visit the HSDB record page. | |

| Record name | CHLORAMBEN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16103 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | AMIBEN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/564 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.007 mmHg at 212 °F (NTP, 1992), 0.0000001 [mmHg], 930 mPa @ 100 °C | |

| Record name | CHLORAMBEN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16103 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Chloramben | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11535 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | AMIBEN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/564 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

COLORLESS CRYSTALLINE SOLID | |

CAS No. |

133-90-4 | |

| Record name | CHLORAMBEN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16103 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Chloramben | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=133-90-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chloramben [ANSI:BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000133904 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 3-amino-2,5-dichloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Chloramben | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2020262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chloramben | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.658 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHLORAMBEN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EWG424FFB5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | AMIBEN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/564 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

381 to 387 °F (NTP, 1992), 200-201 °C, MP: ABOVE 195 °C /TECHNICAL PRODUCT/ | |

| Record name | CHLORAMBEN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16103 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | AMIBEN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/564 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

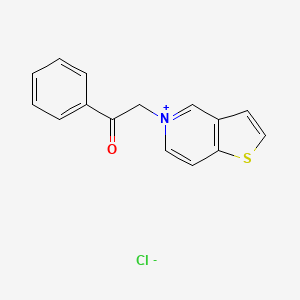

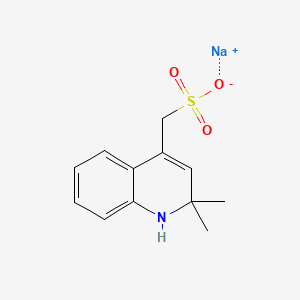

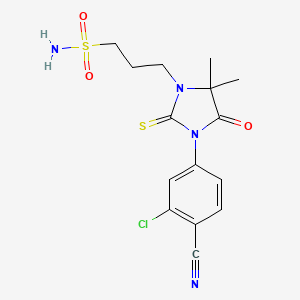

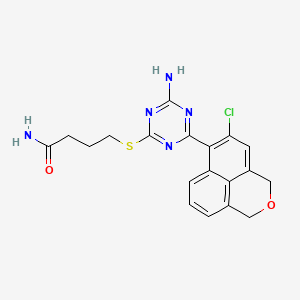

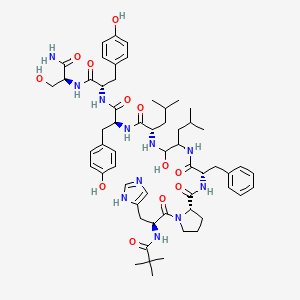

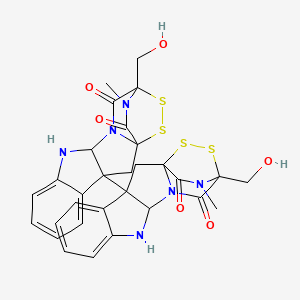

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(4R,5S,7R,8R,11S,12S,13S,21S)-13,17,18-trihydroxy-2,10,14-trioxo-5,21-bis[(3,4,5-trihydroxybenzoyl)oxy]-7-[(3,4,5-trihydroxybenzoyl)oxymethyl]-3,6,9,15-tetraoxatetracyclo[10.7.1.14,8.016,20]henicosa-1(19),16(20),17-trien-11-yl]acetic acid](/img/structure/B1668574.png)